2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a thiazole ring and an acetic acid group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The compound is cataloged under the identifier 918793-31-4 in chemical databases such as PubChem.
The synthesis of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid typically involves several key steps:
The synthesis may also be optimized for industrial production by utilizing continuous flow reactors, which enhance scalability and efficiency while minimizing waste. The use of greener solvents and catalysts is encouraged to align with environmental considerations during production.
The molecular structure of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid includes:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is LQLKGMWSBBEFOY-UHFFFAOYSA-N
, which uniquely identifies this chemical structure in databases.
2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the trifluoromethyl group, which increases electrophilicity and enhances reactivity towards nucleophiles.
The mechanism of action for 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets within biological systems. The enhanced lipophilicity due to the trifluoromethyl group allows for better membrane penetration, facilitating interactions with cellular receptors or enzymes involved in various biochemical pathways. Ongoing research aims to elucidate its specific targets and pathways further.
While specific physical properties such as melting point or boiling point may not be readily available from current sources, compounds of similar structure often exhibit moderate solubility in organic solvents due to their amphiphilic nature.
Chemical properties include:
Relevant data on these properties may be obtained through experimental studies or computational chemistry methods.
The applications of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid are diverse:
The strategic incorporation of privileged heterocyclic scaffolds and fluorine-containing groups represents a cornerstone of modern medicinal chemistry. Among these, the thiazole ring and trifluoromethyl group stand out for their profound impact on the physicochemical and biological properties of therapeutic agents. Their convergence within a single molecular architecture, exemplified by compounds like 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid (referred to in research as Activator-3), offers unique opportunities for modulating biological targets with high precision. This section explores the historical significance, mechanistic roles, and design principles underpinning such hybrid molecules.
Thiazole, a five-membered heterocycle containing nitrogen and sulfur, was first synthesized by Hantzsch and Weber in 1887. Its inherent aromaticity, conferred by a sextet of π-electrons fulfilling Hückel's rule, and the presence of both hydrogen-bond acceptor (N) and donor (C2-H) sites, make it a versatile pharmacophore [4] [8]. Early recognition of its biological relevance stemmed from its presence in essential natural products like vitamin B1 (thiamine) and the penicillin antibiotics. The latter highlighted the critical role of the thiazolidine ring (a reduced thiazole derivative) in antibacterial activity [5] [8].
The mid-20th century witnessed a surge in synthetic thiazole-based therapeutics. Sulfathiazole, introduced in the 1940s, became a cornerstone sulfonamide antibiotic targeting dihydropteroate synthase [4] [8]. Subsequent decades revealed the scaffold's astonishing versatility, yielding drugs spanning diverse therapeutic areas:
Table 1: Clinically Significant Thiazole-Containing Drugs and Their Primary Indications
Drug Name | Primary Therapeutic Class | Key Indication(s) | Year Introduced (Approx.) |
---|---|---|---|
Sulfathiazole | Antibiotic (Sulfonamide) | Bacterial infections | 1940s |
Penicillin G | Antibiotic (β-Lactam) | Bacterial infections | 1940s |
Ritonavir | Antiretroviral (Protease Inh.) | HIV/AIDS | 1996 |
Febuxostat | Xanthine Oxidase Inhibitor | Gout, Hyperuricemia | 2009 |
Famotidine | H₂ Receptor Antagonist | Peptic Ulcer, GERD | 1986 |
Nizatidine | H₂ Receptor Antagonist | Peptic Ulcer, GERD | 1988 |
Riluzole | Glutamate Antagonist | Amyotrophic Lateral Sclerosis (ALS) | 1995 |
Pramipexole | Dopamine Agonist | Parkinson's Disease, Restless Legs Syndrome | 1997 |
Abafungin | Antifungal | Topical fungal infections | 2000s |
Bleomycin | Anticancer Antibiotic | Hodgkin's lymphoma, testicular cancer | 1970s |
This rich history underscores the thiazole ring's enduring value as a core structural element capable of conferring target affinity, influencing pharmacokinetics, and serving as a synthetic handle for diversification [4] [5] [8]. The exploration of thiazole derivatives remains intensely active, with numerous candidates in clinical and preclinical development for conditions ranging from antibiotic-resistant infections to metabolic disorders.
The trifluoromethyl group (-CF₃) has become ubiquitous in modern drug design, with approximately 20-30% of newly approved small-molecule drugs containing fluorine or fluorinated groups [1] [6]. Its incorporation is rarely incidental; instead, it is a strategic choice to profoundly alter a molecule's behavior in vivo and in vitro.
Table 2: Impact of Trifluoromethyl (-CF₃) Group on Key Drug Properties
Property | Impact of -CF₃ Group | Consequence for Drug Profile |
---|---|---|
Electron Withdrawing | Strong σ acceptor (σₚ = 0.54) | ↓ pKa of nearby acids; Alters electronic environment for binding; Enables halogen bonding |
Lipophilicity (log P) | Increases log P (Δlog P ≈ +0.7-1.0 vs -H) | ↑ Passive membrane permeability; ↑ Tissue distribution; Potential ↓ aqueous solubility |
Metabolic Stability | High resistance to oxidative metabolism (Strong C-F bonds) | ↑ Plasma half-life (t₁/₂); ↓ Formation of toxic oxidative metabolites |
Steric Bulk | Larger than -CH₃ (van der Waals radius ≈ 2.7 Å), similar to -Cl or -OCH₃ | Can fill specific hydrophobic pockets; May influence conformational preferences |
Hydrophobic Interactions | Creates a distinct, localized hydrophobic domain | Contributes to binding energy in hydrophobic regions of target protein |
The strategic placement of the -CF₃ group, particularly on aryl rings adjacent to key pharmacophoric elements (like the anilino nitrogen in Activator-3), is thus a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties [1] [6] [9].
The integration of distinct pharmacophores—such as the thiazole ring and the trifluoromethyl-anilino moiety—into a single molecular entity creates a hybrid architecture. This design strategy transcends simple additive effects, aiming for novel and often synergistic biological profiles unattainable with the individual components alone [2] [7] [9].
The design of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid thus exemplifies a rational approach to creating potent and selective modulators of complex biological targets by leveraging the synergistic potential of hybrid architectures combining validated pharmacophores like thiazole and the strategically placed trifluoromethyl group [2] [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: